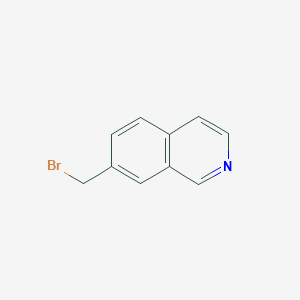

7-(Bromomethyl)isoquinoline

説明

Historical Context and Significance of the Isoquinoline (B145761) Nucleus in Organic Chemistry

The journey of isoquinoline began in the late 19th century. It was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through a process of fractional crystallization of its acid sulfate. numberanalytics.comwikipedia.org This discovery marked a significant moment in heterocyclic chemistry, sparking extensive research into this novel nucleus. solubilityofthings.com Early synthetic methods, such as the Bischler-Napieralski (1893), Pomeranz-Fritsch (1893), and Pictet-Spengler (1911) reactions, were developed to construct the isoquinoline framework, and these classical methods remain fundamental in organic synthesis. numberanalytics.comnumberanalytics.commdpi.com The development of these synthetic routes was crucial, as it allowed chemists to move beyond isolation from natural sources and begin the systematic synthesis and study of isoquinoline derivatives. numberanalytics.commdpi.com This accessibility has cemented the isoquinoline skeleton as a privileged and architecturally intriguing scaffold in modern synthetic and medicinal chemistry. nih.govrsc.org

Ubiquitous Presence of Isoquinoline Derivatives in Natural Products and Synthetic Compounds

The isoquinoline nucleus is a recurring motif in a multitude of natural products, particularly in alkaloids found in plants. numberanalytics.comsolubilityofthings.com Many of these naturally occurring isoquinoline alkaloids, which derive from the aromatic amino acid tyrosine, exhibit significant pharmacological properties. wikipedia.orgrsc.org Notable examples include papaverine, a vasodilator, and the opium poppy alkaloids morphine and codeine, which are well-known for their analgesic properties. amerigoscientific.comwikipedia.org The barberry plant produces berberine, an isoquinoline derivative with a history of use in traditional medicine for its antimicrobial and anti-inflammatory effects. amerigoscientific.com

Beyond nature, the isoquinoline core is a key component in a wide range of synthetic compounds developed for various applications. researchgate.net In medicinal chemistry, this scaffold is integral to the design of drugs with diverse therapeutic actions, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netamerigoscientific.comnih.gov For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) are the basis for the antihypertension drug quinapril (B1585795) and the antiretroviral agent saquinavir. wikipedia.org The versatility of the isoquinoline framework allows for extensive functionalization, enabling chemists to create large libraries of compounds for drug discovery. nih.govrsc.org Its applications also extend to materials science, where isoquinoline derivatives are explored for use in organic light-emitting diodes (OLEDs), dyes, and pigments. amerigoscientific.comnumberanalytics.comchemimpex.com

Rationale for Focusing on 7-(Bromomethyl)isoquinoline as a Key Synthetic Intermediate and Research Target

Within the vast family of isoquinoline derivatives, this compound stands out as a particularly valuable compound for chemical research. chemimpex.com Its importance lies in its function as a versatile synthetic intermediate. chemimpex.comchemicalbook.com The key to its utility is the bromomethyl group (-CH₂Br) attached to the 7-position of the isoquinoline ring. This group is highly reactive and serves as an excellent electrophilic site, making the molecule a potent alkylating agent.

This reactivity allows for the facile introduction of the isoquinoline moiety into larger, more complex molecules through nucleophilic substitution reactions. Chemists can react this compound with a wide range of nucleophiles (such as amines, azides, and cyanides) to create a diverse array of 7-substituted isoquinoline derivatives. This capability is crucial in medicinal chemistry for synthesizing novel compounds to be screened for biological activity. chemimpex.com Researchers have utilized this compound and its hydrobromide salt as a key building block in the development of potential anticancer and anti-inflammatory agents, as well as fluorescent probes for biological imaging. chemimpex.com Its ability to streamline the synthesis of complex molecules makes this compound a critical tool for exploring new therapeutic avenues and advancing chemical synthesis. chemimpex.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 158654-75-2 | oakwoodchemical.com |

| Molecular Formula | C₁₀H₈BrN | oakwoodchemical.com |

| Molecular Weight | 222.09 g/mol | oakwoodchemical.com |

| MDL Number | MFCD11052624 | oakwoodchemical.com |

Note: The properties listed above are for the base compound. The commonly used hydrobromide salt (CAS No: 1203372-02-4) has a molecular formula of C₁₀H₈BrN·HBr and a molecular weight of approximately 302.99 g/mol . chemimpex.comechemi.com

Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

| Nucleophilic Substitution | The highly reactive bromomethyl group is substituted by various nucleophiles to form new derivatives. | Sodium azide, potassium cyanide, amines. |

| Oxidation | The compound can be oxidized to form isoquinoline N-oxide derivatives. | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA). |

| Reduction | The bromomethyl group can be reduced to a methyl group. | Lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄). |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDCMOAXHCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622642 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-75-2 | |

| Record name | 7-(Bromomethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 7 Bromomethyl Isoquinoline

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the C-7 position of the isoquinoline (B145761) ring is a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions (SN2). This high reactivity allows for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures.

Formation of Diverse Heterocyclic and Carbocyclic Systems

The reaction of 7-(bromomethyl)isoquinoline with various nucleophiles serves as a straightforward method for building diverse molecular frameworks. Nitrogen, oxygen, sulfur, and carbon-based nucleophiles can readily displace the bromide ion, leading to the formation of new C-N, C-O, C-S, and C-C bonds, respectively.

Nitrogen Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles like piperidine, piperazine, and imidazole, can be alkylated with this compound to generate corresponding substituted amines and quaternary ammonium (B1175870) salts. These reactions are fundamental in synthesizing novel nitrogen-containing heterocyclic systems. nih.gov

Oxygen and Sulfur Nucleophiles: Alkoxides, phenoxides, and thiolates react efficiently to produce ethers and thioethers. For instance, reaction with bromophenol derivatives, after appropriate functionalization, can lead to complex ether linkages. nih.gov

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, enabling the extension of the carbon skeleton and the construction of carbocyclic systems.

While specific studies detailing a broad library of compounds derived from this compound are not extensively documented, the fundamental reactivity of the benzylic bromide group is a well-established principle in organic synthesis for creating such systems. nih.govrsc.orgrsc.org

Investigation of Reaction Kinetics and Thermodynamics

Detailed mechanistic studies involving kinetic and thermodynamic analyses provide profound insights into reaction pathways, transition states, and product stability. However, for the specific nucleophilic substitution reactions of this compound, comprehensive kinetic and thermodynamic data are not widely available in the current scientific literature. Such studies would be valuable for optimizing reaction conditions and predicting product distributions.

Cross-Coupling Reactions Leveraging the Bromine Moiety

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While typically applied to aryl and vinyl halides, these methods have been successfully extended to benzylic halides like this compound, leveraging the reactivity of the C(sp³)-Br bond.

Suzuki, Sonogashira, Heck, and Stille Coupling Applications

The benzylic bromide of this compound can participate in several key cross-coupling reactions, enabling the introduction of aryl, alkynyl, and alkenyl moieties.

Suzuki-Miyaura Coupling: This reaction couples the benzylic bromide with organoboron compounds. Palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates or arylboronic acids proceeds in good yield, offering an effective route to functionalized diarylmethane systems. mit.edu

Sonogashira Coupling: While classic Sonogashira coupling involves aryl/vinyl halides, related palladium-catalyzed Heck alkynylation of benzyl (B1604629) chlorides has been developed. researchgate.net A highly selective method for the cross-coupling of benzyl bromides with lithium acetylides also provides a direct route to benzylic alkynes. nih.gov

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org However, variants involving benzylic electrophiles have been developed. Nickel-catalyzed intermolecular benzylation of simple, unactivated olefins using benzyl chlorides proceeds at room temperature and shows high selectivity. mit.edunih.gov The first example of a palladium-catalyzed Heck reaction of an alkyl halide involved coupling benzyl chloride with methyl acrylate. nih.gov

Stille Coupling: The Stille reaction couples the substrate with an organostannane (organotin) reagent. wikipedia.org The reactivity order for organostannane transfer generally places benzyl groups as viable, though less reactive than alkynyl, alkenyl, or aryl groups. libretexts.org Palladium-catalyzed Stille couplings of benzyl halides have been reported, providing a pathway to synthesize complex molecules. wikipedia.orglibretexts.org A carboxylative Stille coupling of benzyl chlorides with allyltributylstannane (B1265786) has also been demonstrated. researchgate.net

Table 1: Examples of Cross-Coupling Reactions with Benzylic Halides This table is interactive and can be sorted by clicking on the headers.

| Coupling Reaction | Electrophile | Nucleophile/Reagent | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Benzyl Bromide | Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Good yield and high functional group tolerance. | mit.edu |

| Kumada-Corriu | Secondary Benzylic Bromide | Aryl/Alkenyl Grignard Reagent | Pd(OAc)₂ / Xantphos | Minimizes β-elimination; proceeds with inversion of configuration. | nih.gov |

| Sonogashira-type | Benzyl Bromide | Lithium Acetylide (from TMS-acetylene) | Pd₂(dba)₃ / XPhos | Fast reaction (10 min at RT); tolerates sensitive functional groups. | nih.gov |

| Heck-type | Benzyl Chloride | Unactivated Olefins (e.g., ethylene) | Ni(cod)₂ / PCyPh₂ | High selectivity for 1,1-disubstituted olefins; proceeds at room temperature. | mit.edunih.gov |

| Stille | Benzyl Halide | Organostannane | Palladium complexes | Tolerates a wide variety of functional groups. | wikipedia.orglibretexts.org |

Ligand Design and Catalyst Optimization for Selective Transformations

The success of cross-coupling reactions with benzylic halides is highly dependent on the catalyst and ligand system, which must promote the desired transformation while suppressing side reactions such as β-hydride elimination and homocoupling.

Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are often crucial. For instance, Xantphos has been identified as an optimal ligand in palladium-catalyzed Kumada-Corriu reactions of secondary benzylic bromides, as its large bite angle and flexibility minimize the undesired β-elimination pathway. nih.gov In Suzuki-Miyaura couplings, bulky biaryl phosphine ligands like JohnPhos have proven effective under microwave conditions. mdpi.com For Heck-type alkynylation of benzyl chlorides, XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is part of an efficient catalyst system. researchgate.net

Catalyst System: While palladium is the most common catalyst, nickel-based systems have shown unique reactivity. A nickel catalyst with a PCyPh₂ ligand was found to be highly effective for the Heck-type benzylation of unactivated olefins, providing 1,1-disubstituted products that are not typically accessible with palladium catalysts. mit.edunih.gov The choice of metal can thus alter the regioselectivity and outcome of the reaction.

Optimization of the catalyst, ligand, base, and solvent is critical to achieving high yields and selectivity in the cross-coupling of substrates like this compound.

Oxidative Coupling Reactions and Hypervalent Iodine Reagents in Isoquinoline Derivatization

Beyond reactions at the bromomethyl group, the isoquinoline core itself can be functionalized using advanced synthetic methods, including oxidative coupling and reactions involving hypervalent iodine reagents. These techniques allow for C-H functionalization and the construction of complex, fused heterocyclic systems.

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile, environmentally friendly oxidants used in a variety of transformations. acs.orgresearchgate.net Research has shown their utility in synthesizing and functionalizing heterocycles. acs.org For example, a combination of PIDA and ammonium carbamate (B1207046) can be used for the direct insertion of a nitrogen atom into indenes to afford isoquinolines. ethz.ch This highlights a method for constructing the isoquinoline ring system itself.

Furthermore, hypervalent iodine reagents are employed in oxidative cyclization reactions to create fused polycyclic systems. dntb.gov.ua While specific applications starting with this compound are not prominent, these reagents are known to facilitate intramolecular C-H amination and other cyclizations on substituted aromatic precursors to form isoquinolinones. acs.org The development of photochemically activated hypervalent iodine reagents also opens new pathways for the functionalization of aliphatic C-H bonds, a strategy that could potentially be applied to the methyl group of a 7-methylisoquinoline (B1584925) precursor. thieme-connect.de

Oxidative coupling reactions, often metal-free, provide another route for derivatization. For example, an oxidative cross-dehydrogenative coupling (CDC) strategy can be used for the acylation of isoquinolines. wikipedia.org Similarly, tropylium-promoted oxidative functionalization of tetrahydroisoquinolines at the C1 position has been demonstrated, showcasing a metal-free method for C-C bond formation. nih.gov These methods represent the frontier of isoquinoline chemistry, offering potential routes for the further elaboration of complex molecules derived from this compound.

Applications of 7 Bromomethyl Isoquinoline and Its Derivatives in Medicinal Chemistry and Biological Research

Design and Synthesis of Bioactive Isoquinoline (B145761) Derivatives

The synthesis of bioactive compounds from 7-(bromomethyl)isoquinoline hinges on the reactivity of its bromomethyl group. This functional group readily participates in alkylation and coupling reactions, making it an essential tool for chemists to construct complex nitrogen-containing heterocycles. myskinrecipes.com Researchers leverage this property to synthesize series of novel isoquinoline derivatives, which are then evaluated for various pharmacological activities. researchgate.netnih.gov The isoquinoline framework itself is associated with a broad spectrum of biological effects, including anticancer, anti-inflammatory, and neurological activities, making its derivatives promising candidates for drug development. researchgate.netnih.govmdpi.com

Quinoline (B57606) and isoquinoline derivatives are recognized for their potential as antitumor agents, acting through various mechanisms such as inducing cell cycle arrest and apoptosis. nih.gov The synthesis of novel derivatives from precursors like this compound allows for the exploration of new chemical space in the search for more effective and selective anticancer drugs. nih.govplos.orgilo.org Numerous studies have focused on synthesizing and evaluating the cytotoxic effects of isoquinoline-based compounds against various cancer cell lines, demonstrating the scaffold's importance in oncology research. plos.orgilo.org For instance, a screening of 11 isoquinoline derivatives identified a specific compound, referred to as "Compound 2," as a potential anticancer agent due to its significant ability to inhibit tumor cell growth with relatively low toxicity to normal cells. plos.orgilo.org

The cytotoxic activity of isoquinoline and quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. Research has demonstrated that these compounds can exhibit potent inhibitory effects on cell lines such as MCF-7 (breast adenocarcinoma), A-549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma). nih.govrsc.org The data from these studies, often presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are crucial for identifying lead compounds for further development. For example, a series of morpholine-substituted quinazoline (B50416) derivatives showed significant cytotoxic activity against A549 and MCF-7 cells, with some compounds displaying IC₅₀ values in the low micromolar range. rsc.org Similarly, novel brominated quinoline derivatives have shown significant inhibitory activity against HT29 cells. nih.gov

| Compound | Cell Line | Reported IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| AK-10 (Morpholine substituted quinazoline) | MCF-7 | 3.15 ± 0.23 | rsc.org |

| AK-3 (Morpholine substituted quinazoline) | MCF-7 | 6.44 ± 0.29 | rsc.org |

| AK-10 (Morpholine substituted quinazoline) | A-549 | 8.55 ± 0.67 | rsc.org |

| AK-3 (Morpholine substituted quinazoline) | A-549 | 10.38 ± 0.27 | rsc.org |

| Compound 11 (Brominated methoxyquinoline) | HT-29 | 5.45–9.6 μg/mL | nih.gov |

| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | mdpi.com |

| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | mdpi.com |

The isoquinoline scaffold is also a promising foundation for the development of novel anti-inflammatory agents. jptcp.com Derivatives have been shown to interfere with key inflammatory pathways. For example, a novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In animal models of endotoxemia, this compound alleviated the systemic inflammatory storm and improved cardiac function. nih.gov Other studies have also reported that diverse isoquinolines possess anti-inflammatory and analgesic bioactivities, suggesting that this class of compounds holds significant potential for treating inflammatory conditions. jptcp.comresearchgate.net

Isoquinoline derivatives have been implicated in the pathology of and as potential treatments for neurological disorders. tcd.ienih.gov Certain derivatives are considered candidate endogenous neurotoxins that may play a role in the neurodegeneration seen in Parkinson's disease. nih.gov Conversely, synthetic isoquinoline derivatives are being actively investigated as therapeutic agents for conditions like Parkinson's disease, schizophrenia, and Alzheimer's disease. tcd.ienih.gov The mechanism of action often involves the modulation of key enzymes and receptors in the central nervous system. tcd.ie

Monoamine oxidases (MAOs) are enzymes that metabolize monoamine neurotransmitters and are significant targets in the treatment of depression and Parkinson's disease. tcd.iemdpi.com There are two isoforms, MAO-A and MAO-B, and selective inhibitors for each are used clinically. tcd.ie Naturally occurring isoquinoline alkaloids, such as salsolinol, have been identified as MAO inhibitors. tcd.ie This has spurred the design and synthesis of novel isoquinoline derivatives as potent and selective MAO inhibitors. tcd.ie The development of MAO-B inhibitors is particularly relevant for Parkinson's disease, as this enzyme is involved in the breakdown of dopamine (B1211576); inhibiting it can help preserve dopamine levels in the brain and provide neuroprotection. nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Several isoquinoline derivatives have been investigated for their potential to inhibit these enzymes. nih.gov For instance, monomeric 1-benzylisoquinolines, which are components of larger bisbenzylisoquinoline alkaloids, have been examined for their AChE inhibitory activity. nih.gov Research into quinoline derivatives has also yielded potent cholinesterase inhibitors, with some compounds exhibiting inhibition constants (Ki) in the micromolar range, indicating their potential for further development as treatments for neurodegenerative diseases. researchgate.net

| Compound Type | Enzyme | Inhibition Constant (Ki) Range (μM) | Reference |

|---|---|---|---|

| 4-aminoquinoline derivatives | AChE | 0.50 to 50 | researchgate.net |

| 4-aminoquinoline derivatives | BChE | 0.50 to 50 | researchgate.net |

| M13 (Benzothiazolone derivative) | BChE | 1.14 ± 0.21 | mdpi.com |

Antiviral Activities, Including HIV-1 Inhibition and CXCR4 Antagonism

The isoquinoline scaffold is a key component in the development of various antiviral agents. mdpi.comsemanticscholar.org Derivatives of isoquinoline have demonstrated a broad spectrum of antiviral activities, inhibiting a diverse range of viruses including HIV, influenza, and herpes simplex virus. mdpi.comresearchgate.net The mechanism of action for these compounds often involves interference with viral replication pathways. sruc.ac.uk

In the context of Human Immunodeficiency Virus-1 (HIV-1), certain isoquinoline derivatives have been investigated for their potential to inhibit viral entry into host cells. nih.gov One of the key mechanisms in this area is the antagonism of the CXCR4 receptor, a major co-receptor for HIV entry. nih.govnih.gov Small molecule antagonists of CXCR4 have shown promise as a therapeutic strategy. nih.gov Research has led to the synthesis of isoquinoline-based derivatives that act as potent CXCR4 antagonists. nih.gov For instance, a series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety have been synthesized and evaluated for their CXCR4 affinity and antagonism. nih.gov

One notable example is azaBINOL B#24 (7-isopropoxy-8-(naphth-1-yl)quinoline), an isoquinoline derivative that has been identified as a promising antiviral compound with low-micromolar activity against HIV-1. nih.gov This compound was found to inhibit the RNase H activity of the HIV-1 reverse transcriptase and acts on the early stages of viral replication. nih.gov

While direct studies on this compound's antiviral properties are not extensively detailed, its role as a reactive intermediate allows for the synthesis of a wide array of derivatives, including those with potential CXCR4 antagonistic and anti-HIV activity. The bromomethyl group serves as a handle for introducing various functional groups to the isoquinoline core, enabling the generation of diverse chemical libraries for antiviral screening.

Table 1: Examples of Isoquinoline Derivatives with Antiviral Activity

| Compound | Target | Activity |

| Isoquinoline-based derivatives | CXCR4 | Antagonism, inhibition of HIV entry nih.gov |

| azaBINOL B#24 | HIV-1 Reverse Transcriptase (RNase H) | Inhibition of viral replication nih.gov |

| Dimethoxy-3,4-dihydro isoquinoline | HIV | IC50 of 2.07 µg/mL mdpi.com |

| Dihydroxyisoquinolinium salts | HIV | IC50 of 23.6 µg/mL mdpi.com |

Antimicrobial and Anthelmintic Research

The isoquinoline nucleus is a well-established scaffold in the discovery of antimicrobial agents. researchgate.netnih.gov Both natural and synthetic isoquinoline alkaloids have demonstrated a wide range of potent biological activities, including antibacterial and antifungal effects. researchgate.netnih.gov These compounds have been found to be active against a variety of human pathogenic bacteria and phytopathogenic fungi. researchgate.net

Research into novel isoquinoline derivatives has yielded compounds with significant bactericidal activity. nih.gov For example, a variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their antimicrobial properties. nih.gov Within this series, certain ester and carbamate (B1207046) derivatives, particularly those containing halogenated phenyl and phenethyl groups, exhibited remarkable and broad-range bactericidal activity. nih.gov Specifically, fluorophenylpropanoate ester 13 and halogenated phenyl- (17, 18) and phenethyl carbamates (21, 22) were among the most potent compounds. nih.gov

In terms of antifungal activity, some of the synthesized isoquinoline derivatives showed efficacy. nih.gov Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters (10 and 14, respectively) and chlorophenethyl carbamate 22, displayed the greatest antifungal activity against the tested fungi. nih.gov The development of isoquinoline-based compounds is also being explored to combat multidrug-resistant bacterial strains. researchgate.net

While specific studies focusing on the anthelmintic properties of this compound derivatives are not extensively documented, the broader class of isoquinoline alkaloids has been recognized for its anthelmintic effects. researchgate.net For example, praziquantel (B144689) is an isoquinoline-based drug widely used as an anthelmintic. mdpi.com The reactive nature of the bromomethyl group in this compound makes it a valuable starting material for creating libraries of diverse isoquinoline derivatives that can be screened for both antimicrobial and anthelmintic activities.

Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Derivative Class | Type of Activity | Notable Compounds |

| 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Bactericidal | Fluorophenylpropanoate ester 13, halogenated phenyl-carbamates (17, 18), phenethyl carbamates (21, 22) nih.gov |

| 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Antifungal | Chlorobenzoate ester 10, chlorophenylpropanoate ester 14, chlorophenethyl carbamate 22 nih.gov |

Kinase Inhibitor Development (e.g., Myosin Light Chain Kinase (MLCK), Epidermal Growth Factor Receptor (EGFR))

The isoquinoline scaffold has been identified as a privileged structure in the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov Derivatives of quinoline and isoquinoline have shown significant inhibitory activity against a broad spectrum of kinases, disrupting the aberrant signaling pathways that drive tumor growth. nih.gov

In the context of Myosin Light Chain Kinase (MLCK), a serine/threonine-specific protein kinase, isoquinoline-based compounds have been explored as potential inhibitors. ebi.ac.ukwikipedia.org MLCK plays a role in various cellular activities, and its abnormal expression has been linked to several diseases. frontiersin.org A study on 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles demonstrated their inhibitory effect on MLCK. ebi.ac.uk The nature of the substituent at the 7-position of the isoquinoline scaffold was found to be a determinant of the inhibitory activity. ebi.ac.uk

Similarly, the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment, has been the focus of isoquinoline-based inhibitor development. The same series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles also showed inhibitory activity against EGFR kinase. ebi.ac.uk Furthermore, A-ring-modified lamellarin N analogs, which are based on a pyrrolo[2,1-a]isoquinoline (B1256269) structure, have been synthesized and evaluated as potential inhibitors of the drug-resistant EGFR T790M/L858R mutant. rsc.org One promising analog displayed an excellent inhibitory profile against this mutant with an IC50 value of 31.8 nM. rsc.org

The versatility of the this compound core allows for the synthesis of a diverse range of derivatives that can be tailored to target specific kinases. The ability to introduce various substituents at the 7-position provides a strategic advantage in optimizing the potency and selectivity of these kinase inhibitors.

Table 3: Isoquinoline Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings |

| 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles | MLCK, EGFR | Inhibitory effect is dependent on the substituent at the 7-position ebi.ac.uk |

| A-ring-modified lamellarin N analogs (pyrrolo[2,1-a]isoquinoline-based) | EGFR T790M/L858R | A promising analog showed an IC50 of 31.8 nM against the mutant rsc.org |

Topoisomerase and Tyrosyl DNA Phosphodiesterase II (TDP2) Inhibition Studies

Isoquinoline derivatives, particularly the indenoisoquinoline class, have emerged as significant inhibitors of topoisomerase I (Top1), a key enzyme in DNA replication and a validated target for anticancer drugs. nih.govnih.gov These compounds act as interfacial inhibitors, trapping the Top1-DNA cleavage complex and ultimately leading to cell death. nih.gov Indenoisoquinolines offer advantages over other Top1 inhibitors like camptothecins, as they are not plagued by the same pharmacokinetic issues and can exhibit greater chemical stability. nih.gov The development of indenoisoquinoline derivatives is an active area of research, with some compounds having entered clinical trials. mdpi.com

In addition to topoisomerase inhibition, the isoquinoline scaffold has been investigated for its potential to inhibit Tyrosyl DNA Phosphodiesterase II (TDP2). nih.gov TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, and its inhibition is expected to enhance the efficacy of Top2-targeting anticancer drugs. nih.gov A screening of a collection of synthetic compounds led to the discovery of isoquinoline-1,3-dione as a viable chemotype for selectively inhibiting TDP2. nih.gov Further structure-activity relationship (SAR) studies identified several analogs that inhibit TDP2 in the low micromolar range without significantly inhibiting the related enzyme TDP1. nih.gov The most potent compound in this series, compound 64, inhibited recombinant TDP2 with an IC50 of 1.9 μM. nih.gov

The reactive bromomethyl group of this compound can serve as a key synthetic handle to construct more complex isoquinoline-based structures, including those that could potentially lead to novel topoisomerase and TDP2 inhibitors.

Table 4: Isoquinoline-Based Topoisomerase and TDP2 Inhibitors

| Compound Class | Target | Mechanism of Action |

| Indenoisoquinolines | Topoisomerase I | Trapping of the Top1-DNA cleavage complex nih.govnih.gov |

| Isoquinoline-1,3-diones | Tyrosyl DNA Phosphodiesterase II (TDP2) | Selective inhibition of TDP2 activity nih.gov |

Functional Probes and Imaging Agents

Synthesis of Fluorescent Probes for Biological Systems

The isoquinoline core is a valuable scaffold in the synthesis of fluorescent probes for bioimaging applications. crimsonpublishers.comnih.gov These probes are instrumental in visualizing biological events and tracking biomolecules within living cells. crimsonpublishers.com The synthesis of such probes often involves the modification of the isoquinoline structure to tune its photophysical properties and introduce functionalities for specific targeting. nih.gov

One approach to synthesizing fluorescent isoquinoline derivatives involves the insertion of a difluoroboranyl group into a 1-methylidene-3,4-dihydroisoquinoline core, leading to a new family of fluorophores called boroisoquinolines. nih.govrsc.org The optimization of the 2-difluoroboranyl-3,4-dihydroisoquinoline-1(2H)-ylidene core has resulted in compounds with efficient fluorescence in the 400–600 nm range and large Stokes shifts of over 100 nm. nih.gov The synthesis of these molecules can be achieved through the acylation of dihydroisoquinolines followed by the incorporation of a boranyl group. nih.gov

This compound can serve as a versatile starting material in the synthesis of such fluorescent probes. The reactive bromomethyl group allows for the facile introduction of various recognition motifs or moieties that can modulate the fluorescent properties of the isoquinoline core. This makes it a valuable building block for creating a diverse library of functional probes for biological systems.

Applications in Real-Time Cellular Visualization and Bioimaging

Fluorescent probes based on the isoquinoline scaffold have found significant applications in real-time cellular visualization and bioimaging. crimsonpublishers.com These probes enable the non-invasive detection and characterization of morphological and dynamic phenomena at the molecular level within living organisms. crimsonpublishers.com The utility of these probes stems from their favorable photophysical properties, such as high sensitivity and specificity. crimsonpublishers.com

Quinoline and isoquinoline-based fluorescent probes have been extensively explored for various bioimaging applications, including cellular staining and the detection of specific bioanalytes. crimsonpublishers.com For example, a naphthalimide appended isoquinoline Schiff base has been developed as a reversible "turn-on" fluorescent probe for the detection of Al³⁺ in living cells. crimsonpublishers.com Multi-photon fluorescent probes based on quinolone groups have also been synthesized for the selective detection of lipid droplets in live cells, offering advantages like deeper tissue penetration and lower autofluorescence. researchgate.net

Boroisoquinolines, a class of fluorescent molecules derived from the isoquinoline core, have been suggested as suitable for the reversible or irreversible labeling of proteins, with potential applications in imaging specific receptors like the cannabinoid receptor CB2. nih.gov The ability to visualize such biological targets in real-time provides valuable insights into cellular processes and disease mechanisms. The development of novel isoquinoline-based probes, potentially synthesized from precursors like this compound, continues to expand the toolkit for advanced bioimaging.

Structural Elucidation and Spectroscopic Characterization of 7 Bromomethyl Isoquinoline Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 7-(bromomethyl)isoquinoline, a suite of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign the structure.

1H, 13C, and 2D NMR Techniques for Elucidating Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons of the isoquinoline (B145761) core, the benzylic protons of the bromomethyl group, and any protons on substituent groups. For instance, in a related compound, methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the aromatic protons appear as doublets and doublets of doublets in the downfield region (around δ 7.7-8.5 ppm), characteristic of the substituted isoquinoline ring system rsc.org. The benzylic protons of the -CH₂Br group in this compound would typically appear as a singlet in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The aromatic carbons of the isoquinoline ring typically resonate in the region of δ 115-150 ppm, while the carbon of the bromomethyl group is expected to appear further upfield, generally in the range of δ 30-40 ppm. In the example of methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the carbon signals are well-resolved, with the aromatic carbons appearing between δ 117 and 136 ppm and the carbons of the methoxy and carboxylate groups at distinct chemical shifts rsc.org.

2D NMR Techniques: To establish the connectivity between protons and carbons and to resolve complex coupling networks, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a this compound derivative would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity within the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached sdsu.eduyoutube.com. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds sdsu.eduyoutube.com. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. For a this compound derivative, HMBC would show correlations from the benzylic protons to the C7 carbon and adjacent aromatic carbons, confirming the position of the bromomethyl group.

The following table illustrates the kind of data that would be obtained from ¹H and ¹³C NMR for a hypothetical this compound derivative.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

| H-1 | Singlet | C-1 | HMBC to C3, C8a |

| H-3 | Doublet | C-3 | COSY with H-4; HMBC to C1, C4a |

| H-4 | Doublet | C-4 | COSY with H-3; HMBC to C5, C4a |

| H-5 | Doublet | C-5 | COSY with H-6; HMBC to C7, C8a |

| H-6 | Doublet of doublets | C-6 | COSY with H-5, H-8; HMBC to C8, C4a |

| -CH₂Br | Singlet | -CH₂Br | HMBC to C6, C7, C8 |

| H-8 | Doublet | C-8 | COSY with H-6; HMBC to C7, C1 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹ irphouse.com. The C=C and C=N stretching vibrations of the isoquinoline ring system would appear in the 1450–1625 cm⁻¹ region scialert.net. The C-Br stretching vibration of the bromomethyl group is expected to produce a band in the lower frequency region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. For the parent isoquinoline molecule, characteristic Raman bands are observed for C-H stretching and ring stretching modes irphouse.com.

A table of expected characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C and C=N Stretch | 1450 - 1625 | FTIR, Raman |

| C-H In-plane Bending | 1000 - 1300 | FTIR, Raman |

| C-H Out-of-plane Bending | 700 - 900 | FTIR |

| C-Br Stretch | 500 - 600 | FTIR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation pattern for isoquinoline alkaloids involves the cleavage of bonds within the heterocyclic ring system nih.govresearchgate.netnih.gov. For this compound, prominent fragmentation pathways would include:

Loss of a bromine radical (•Br) to form a stable benzyl-type carbocation.

Loss of the entire bromomethyl radical (•CH₂Br).

Cleavage of the isoquinoline ring system, leading to smaller charged fragments.

The following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺, [M+2]⁺ | C₁₀H₈BrN⁺ | Molecular Ion |

| [M-79/81]⁺ | C₁₀H₈N⁺ | Loss of •Br |

| [M-92/94]⁺ | C₉H₆N⁺ | Loss of •CH₂Br |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A typical output from a single-crystal X-ray diffraction study would include the following crystallographic data:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

| Bond Lengths and Angles | Precise measurements of all bond lengths and angles |

Chiral Chromatography for Enantioseparation and Purity Assessment

If a derivative of this compound is chiral, for example, due to the introduction of a stereocenter in a substituent, it is necessary to separate the enantiomers and assess the enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose nih.gov.

The separation is based on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and cyclodextrins nih.gov. The choice of the appropriate CSP and mobile phase is crucial for achieving good separation. For isoquinoline-derived alkaloids, polysaccharide-based columns have been shown to be effective nih.gov.

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions (typically a mixture of a nonpolar solvent like hexane and a more polar modifier like isopropanol or ethanol) to optimize the resolution of the enantiomers. The enantiomeric purity of a sample can then be determined by comparing the peak areas of the two enantiomers in the chromatogram.

The following table provides an example of the parameters that would be defined in a chiral HPLC method.

| Parameter | Description |

| Column | Type of Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Composition of solvents (e.g., Hexane/Isopropanol) |

| Flow Rate | The speed at which the mobile phase passes through the column (e.g., 1.0 mL/min) |

| Detection | Wavelength for UV detection (e.g., 254 nm) |

| Retention Times (t_R1, t_R2) | The time at which each enantiomer elutes |

| Resolution (R_s) | A measure of the degree of separation between the two enantiomer peaks |

Computational Chemistry and Molecular Modeling Studies of 7 Bromomethyl Isoquinoline and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the geometry, electronic properties, and reactivity of molecules. nih.gov For 7-(Bromomethyl)isoquinoline and its analogs, DFT calculations provide a theoretical framework for understanding their intrinsic chemical characteristics.

DFT studies typically involve the calculation of several key molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and greater polarizability. nih.gov For instance, DFT analyses on related quinoline (B57606) and isoquinoline (B145761) structures have been used to calculate this energy gap, providing insights into their chemical reactivity and electronic transitions. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how a molecule will interact with other molecules, including biological receptors or reactants. Furthermore, DFT can be used to calculate other electronic parameters such as ionization potential, electron affinity, chemical hardness, and softness, which collectively help in predicting the reactivity and stability of the compound. researchgate.net Vibrational frequency analysis via DFT can also be compared with experimental FT-IR and FT-Raman spectra to confirm molecular structures. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.21 eV⁻¹ | Reciprocal of hardness; indicates polarizability. |

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org It is extensively used in drug design to understand and predict how potential drug candidates, such as analogs of this compound, interact with their biological targets at a molecular level.

The process involves placing the ligand in the binding site of the protein and calculating its binding energy. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies reveal crucial details about the binding mode, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. eurjchem.com For example, studies on quinoline and isoquinoline derivatives have shown their ability to form strong interactions with key amino acids in the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor). nih.govnih.gov In one study, isoquinoline derivatives were screened for their ability to inhibit Inhibitor of Apoptosis Proteins (IAPs) in ovarian cancer, with docking used to rationalize their activity. nih.gov

The results from docking simulations are often quantified by a scoring function, which estimates the binding free energy. This allows for the ranking of different compounds based on their predicted binding affinity. These predictions help prioritize which novel compounds should be synthesized and tested experimentally, saving significant time and resources. ekb.eg

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Analog 1 | -8.5 | Lys745, Met793, Asp855 | Hydrogen Bond, Hydrophobic |

| Analog 2 | -7.9 | Leu718, Val726, Ala743 | Hydrophobic, van der Waals |

| Analog 3 | -9.2 | Thr790, Gln791, Cys797 | Hydrogen Bond, Pi-Alkyl |

| This compound | -7.5 | Met793, Leu844 | Hydrophobic, Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. physchemres.org These models are built by finding a mathematical relationship between molecular descriptors (properties derived from the chemical structure) and the observed activity. For isoquinoline derivatives, QSAR studies are valuable for predicting the bioactivity of unsynthesized analogs and for optimizing lead compounds.

QSAR models can be developed using various types of descriptors, including 2D (e.g., topological indices) and 3D (e.g., steric and electrostatic fields) properties. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or other properties would likely increase or decrease biological activity. nih.gov

Several QSAR studies have been successfully applied to isoquinoline derivatives to predict their inhibitory activity against various enzymes. For instance, a 3D-QSAR model was developed for isoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) (LAP) inhibitors, providing useful information about the structural requirements for high potency. researchgate.net Another study used QSAR to model the AKR1C3 inhibitory activity of isoquinoline derivatives. japsonline.com The statistical quality of a QSAR model, assessed by parameters like the correlation coefficient (R²) and cross-validated correlation coefficient (Q²), determines its predictive power. japsonline.comresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated R²) | 0.576 | Measures the internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.938 | Measures the goodness of fit of the model to the training data. |

| Predicted R² (R²pred) | 0.780 | Measures the predictive ability of the model for an external test set. |

| Number of Components | 5 | The optimal number of principal components used in the PLS analysis. |

| Standard Error of Estimate (SEE) | 0.25 | A measure of the model's accuracy. |

Predictive Models for Pharmacokinetic and Pharmacodynamic Properties

In addition to predicting biological activity, computational models are crucial for evaluating the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). longdom.org Poor ADME properties are a major reason for the failure of drug candidates in clinical trials. nih.gov In silico ADME models allow for the early assessment of these properties for compounds like this compound and its analogs, helping to identify potential liabilities before significant resources are invested.

These predictive models use various computational approaches, from simple property-based rules to complex machine learning algorithms like artificial neural networks and support vector machines. nih.gov They predict a wide range of parameters, including aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability. For example, lipophilicity (typically as logP) is a key descriptor that influences many ADME properties, such as membrane permeability and protein binding. nih.gov

The integration of these predictive ADME models into the drug discovery workflow allows for the creation of "heat maps" or scoring functions that rank compounds based on a multi-parameter optimization of both potency and pharmacokinetic profile. optibrium.com This holistic approach guides medicinal chemists in designing new isoquinoline analogs that not only have high affinity for their target but also possess the necessary drug-like properties to be effective in vivo. mdpi.com

| ADME Parameter | Predicted Property | Significance in Drug Discovery |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of drug absorption from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if a compound can cross into the central nervous system. |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. |

| Metabolism | CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Aqueous Solubility (logS) | Impacts absorption and formulation possibilities. |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Innovations in the Synthesis of Brominated Isoquinolines

The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint. mdpi.com Traditional methods for the synthesis of isoquinolines, such as the Bischler–Napieralski and Pictet–Spengler reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy. mdpi.comalliedacademies.org The future of synthesizing brominated isoquinolines, including precursors to 7-(bromomethyl)isoquinoline, lies in the adoption of sustainable practices.

Innovations in this area focus on several key principles of green chemistry:

Use of Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary focus. mdpi.comnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

Recyclable Catalysts: The development and use of recyclable catalytic systems, such as homogeneous ruthenium catalysts in PEG-400, are gaining traction. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental goal. mdpi.com

Photocatalysis: Visible-light photoredox catalysis using inexpensive organic dyes offers a sustainable and efficient method for isoquinoline (B145761) synthesis under mild, metal-free conditions. alliedacademies.org

While the direct green synthesis of this compound is not yet widely reported, the application of these general principles to its synthesis and the synthesis of its parent compound, 7-bromoisoquinoline (B118868), is a significant area for future research. A novel diazotization method for preparing 7-bromoisoquinoline has been developed that operates in non-aqueous solvents at room temperature without the need for strong acids, representing a step towards milder reaction conditions. youtube.com

Exploration of Novel Biological Targets and Therapeutic Applications for this compound Derivatives

Future research will likely focus on several promising areas:

Anticancer Agents: Isoquinoline derivatives have shown efficacy against various cancer cell lines by mechanisms such as inducing apoptosis and inhibiting cell proliferation. nih.govfrontiersin.orgnih.gov Derivatives of this compound are actively being explored as potential anticancer agents. drugtargetreview.com A significant future direction will be the identification of specific molecular targets for these compounds within cancer cells.

Enzyme Inhibitors: The isoquinoline scaffold is a key component of many enzyme inhibitors. nih.gov For instance, certain isoquinoline derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. researchgate.net Synthesizing derivatives from this compound to target other clinically relevant enzymes is a promising avenue.

Central Nervous System (CNS) Agents: The structural versatility of isoquinolines makes them suitable candidates for developing agents that target CNS disorders. drugtargetreview.com

Antimicrobial Agents: With the rise of antibiotic resistance, the development of new antimicrobial agents is crucial. This compound serves as a starting point for creating novel compounds with potential antibacterial and antifungal activities. drugtargetreview.com

The following table summarizes the potential therapeutic applications of isoquinoline derivatives, which can be extended to derivatives of this compound.

| Therapeutic Area | Potential Application of Isoquinoline Derivatives |

| Oncology | Anticancer agents, enzyme inhibitors (e.g., IDO1/TDO) |

| Infectious Diseases | Antibacterial, antifungal, antiviral agents |

| Neurology | Agents for CNS disorders |

| Inflammation | Anti-inflammatory agents |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

Future efforts in this area will involve:

Solid-Phase Synthesis: The Pictet-Spengler reaction, a classic method for isoquinoline synthesis, has been successfully adapted for solid-phase combinatorial chemistry, enabling the generation of large libraries of tetrahydroisoquinoline derivatives. mdpi.com

Solution-Phase Parallel Synthesis: Methods for the parallel synthesis of diverse libraries of isoquinoline derivatives in solution are also being developed. For example, a multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones has been used to create a 105-membered library of 1,2-dihydroisoquinolines. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a high-throughput screening method that uses smaller, less complex molecules ("fragments") to identify binding to a biological target. nih.gov The isoquinoline core is an excellent template for developing fragment libraries for screening against various targets, such as protein kinases. nih.gov

The integration of these techniques will allow for the efficient screening of vast numbers of this compound derivatives against a wide range of biological targets, accelerating the identification of promising lead compounds for further development.

Development of Advanced Catalytic Systems for Enhanced Functionalization and Selectivity

The development of advanced catalytic systems is revolutionizing the synthesis and functionalization of heterocyclic compounds, including isoquinolines. These new methods offer greater efficiency, selectivity, and functional group tolerance compared to traditional synthetic approaches.

Key areas of advancement include:

Transition Metal Catalysis: A wide range of transition metals, including palladium, rhodium, ruthenium, copper, and iridium, are used to catalyze the synthesis and functionalization of isoquinolines. mdpi.comgithub.ionih.gov These catalysts are particularly effective in promoting C-H activation, which allows for the direct functionalization of the isoquinoline core in a highly regioselective manner. github.ionih.gov

C-H Activation/Annulation: This strategy allows for the construction of the isoquinoline ring system from simple, readily available starting materials in an atom-economical fashion. github.io For example, rhodium(III)-catalyzed C-H/N-H bond functionalization has been used for the site-selective synthesis of 1-aminoisoquinolines. nih.gov

Catalyst-Controlled Selectivity: By carefully choosing the catalyst, it is possible to control the position of functionalization on the isoquinoline ring. For instance, a palladium catalyst can direct arylation to the C4 position of isoquinolones, while an iridium catalyst promotes arylation at the C8 position. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry. Chiral phosphoric acids have been used to catalyze the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. alliedacademies.org

These advanced catalytic methods will be instrumental in creating novel and complex derivatives of this compound with precisely controlled structures for biological evaluation.

The table below highlights some of the transition metals used in advanced catalytic systems for isoquinoline synthesis and functionalization.

| Catalyst Metal | Application in Isoquinoline Synthesis/Functionalization |

| Palladium (Pd) | C-H activation/annulation, α-arylation of enolates, cross-coupling reactions |

| Rhodium (Rh) | C-H activation/annulation, synthesis of 1-aminoisoquinolines |

| Ruthenium (Ru) | C-H/N-N activation, green synthesis in PEG-400 |

| Copper (Cu) | Tandem reactions for constructing isoquinoline derivatives |

| Iridium (Ir) | Catalyst-controlled C8-selective C-H arylation |

Application of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. nih.gov

In the context of isoquinoline drug discovery, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen virtual libraries of millions of isoquinoline derivatives to identify compounds with a high probability of binding to a specific biological target. mbios.org This significantly reduces the time and cost associated with experimental high-throughput screening.

Predicting Bioactivity and ADMET Properties: Machine learning models can be trained to predict the biological activity of novel isoquinoline compounds based on their chemical structure. nih.govgithub.io Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new isoquinoline-based molecules with desired properties, such as high potency and selectivity for a particular target. nih.gov

Synthesis Prediction: AI tools are being developed to predict the synthetic feasibility of novel compounds and to suggest optimized synthetic routes, which can help to overcome challenges in manufacturability. drugtargetreview.com

The integration of AI and ML into the drug discovery pipeline for this compound derivatives will enable a more rational and efficient approach to designing and developing new therapeutic agents. By combining computational predictions with experimental validation, researchers can accelerate the journey from initial concept to clinical candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-(Bromomethyl)isoquinoline, and how do reaction conditions influence yield?

- Methodology : Silver triflate (AgOTf)-catalyzed reactions are widely used for synthesizing substituted isoquinolines. For example, 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde can react with amines or isocyanoacetates under AgOTf catalysis to form the isoquinoline core. Bromination at the 7-position typically involves electrophilic substitution or radical-mediated alkylation. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can improve yields by stabilizing intermediates .

- Critical Considerations : Trace moisture or oxygen may deactivate catalysts; inert atmosphere (N₂/Ar) is recommended.

Q. How is this compound characterized to confirm its identity and purity?

- Methodology : Use a combination of:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., singlet for bromomethyl protons at δ ~4.5 ppm).

- HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₀H₈BrN: 226.98).

- HPLC : Assess purity (>95% for most synthetic studies).

- Elemental Analysis : Verify stoichiometry (C, H, N within ±0.4%).

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The bromomethyl group undergoes:

- Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C).

- Nucleophilic Substitution : With amines or thiols (e.g., SN2 displacement with NaN₃ to form 7-azidomethyl derivatives).

- Contradictions : Steric hindrance at the 7-position may reduce reactivity compared to para-substituted analogs. Always benchmark against control substrates .

Advanced Research Questions

Q. How do substituents on the isoquinoline ring influence the reactivity of this compound in drug discovery?

- Methodology :

- Fragment Merging : Combine this compound with fragments binding to other positions (e.g., 5- or 8-substituted groups) to enhance target affinity. For example, a 5,7-disubstituted derivative showed 2.5× higher inhibition of protein kinase C than monosubstituted analogs .

- Computational Screening : Use DFT to model substituent effects on reduction potentials (e.g., electron-withdrawing groups like -CN lower yields in photocatalytic reactions) .

- Data Contradictions : While -NH₂ groups improve photocatalytic efficiency (64% yield in borylation), they may reduce metabolic stability in vivo. Balance reactivity with pharmacokinetic properties .

Q. What strategies resolve discrepancies in toxicity predictions for this compound derivatives?

- Methodology :

- In Silico Tools : Compare PROTOX (classifies toxicity based on structural alerts) and Lazar QSAR models. For example, naphthalene analogs are predicted as more toxic (class 4/6) than isoquinoline derivatives (class 6/6) .

- Experimental Validation : Conduct mini-Ames assays (TA98 strain) to assess mutagenicity. Isoquinoline scaffolds show lower mutagenic potential than naphthalene, but brominated variants require separate testing due to potential alkylation .

Q. How can substituent effects on the isoquinoline core be systematically studied to optimize reaction outcomes?

- Methodology :

- Linear Free Energy Relationships (LFER) : Correlate Hammett σ values of substituents with reaction rates. For example, electron-donating groups (-OMe) at the 6-position increase photocatalytic yields by lowering reduction potentials (e.g., -3.26 V for 6-NH₂ vs. -2.51 V for 6-CN) .

- High-Throughput Screening (HTS) : Test 50–100 derivatives under standardized conditions (e.g., Pd-catalyzed coupling) to identify outliers.

- Case Study : 7-(Bromomethyl)-6-methoxyisoquinoline showed 40% higher yield in Suzuki coupling than the unsubstituted analog due to improved solubility in aqueous DMF .

Methodological Best Practices

- Data Reproducibility : Report reaction conditions (catalyst loading, solvent purity) and characterization data in full (e.g., NMR shifts, HPLC gradients) to enable replication .

- Statistical Rigor : Use ANOVA for multi-group comparisons (p < 0.05 significance threshold) and report standard deviations for triplicate experiments .

- Safety Protocols : Handle this compound in a fume hood; brominated compounds may emit toxic NOx fumes upon decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。